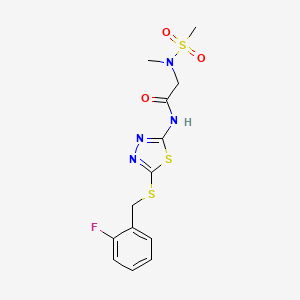
2-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol, commonly known as FPE, is a chemical compound that has gained significant attention in scientific research. FPE is a potent and selective inhibitor of the dopamine transporter (DAT) and has shown potential in treating various neurological disorders.
科学的研究の応用
Pharmacological Evaluation and Synthesis
A study by Kumar et al. (2017) on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine highlighted their synthesis and pharmacological evaluation, particularly for antidepressant and antianxiety activities. The chemical structures were confirmed through various spectroscopic methods, and their bioactivity was assessed using behavioral tests in mice, demonstrating potential therapeutic applications (Kumar et al., 2017).
Enzyme Involvement in Metabolism
Research by Hvenegaard et al. (2012) focused on the oxidative metabolism of Lu AA21004, a novel antidepressant, identifying the cytochrome P450 enzymes responsible for its metabolic transformation. The study provided detailed insights into the metabolic pathways and the enzymes involved, offering valuable information for drug development and pharmacokinetics (Hvenegaard et al., 2012).
Antibacterial Applications
Abbasi et al. (2022) investigated N-sulfonated derivatives of 2-furoyl-1-piperazine for their antibacterial potential against various pathogenic bacteria. The study demonstrated the compounds' high antibacterial potency and mild hemolytic profiles, suggesting their utility in developing new antibacterial agents (Abbasi et al., 2022).
Chemical Synthesis and Applications
A synthesis method for perfluorinated chemicals, which are widely used in industry and may accumulate in the environment, was discussed by Shoeib et al. (2006). This study highlighted the atmospheric presence of fluorotelomer alcohols and perfluoroalkyl sulfonamido ethanols, underlining the importance of understanding these compounds' environmental distribution and impact (Shoeib et al., 2006).
特性
IUPAC Name |
2-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4S/c17-13-3-1-4-14(11-13)24(21,22)19-8-6-18(7-9-19)12-15(20)16-5-2-10-23-16/h1-5,10-11,15,20H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFGGVQPAPJBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)S(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

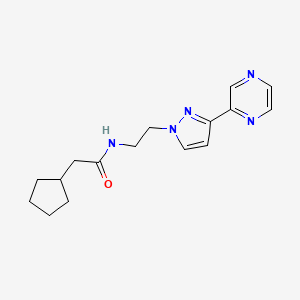
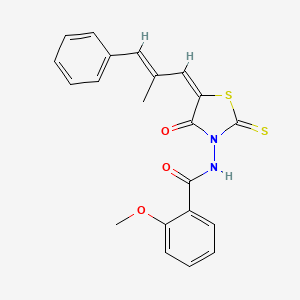
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2857727.png)
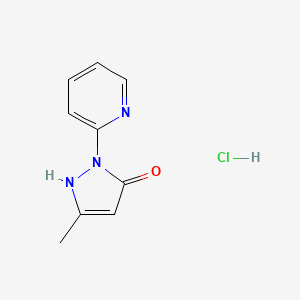
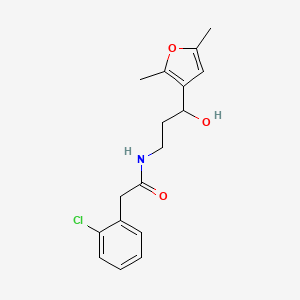
![9-(3,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2857733.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2857739.png)

![7-(2,3-Dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2857743.png)
![3-Methyl-2-(2-methylprop-2-enyl)-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857744.png)
